molecular formula C12H17NO2 B7898392 (R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

(R)-2-(2,5-Dimethoxyphenyl)pyrrolidine

Cat. No.: B7898392
M. Wt: 207.27 g/mol
InChI Key: FTALIAQQGBEXRF-LLVKDONJSA-N
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Description

®-2-(2,5-Dimethoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dimethoxyphenyl)pyrrolidine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a chiral amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of ®-phenylglycinol as the chiral amine, which reacts with 2,5-dimethoxybenzaldehyde under acidic conditions to form an imine intermediate. This intermediate then undergoes cyclization to yield the desired pyrrolidine compound.

Industrial Production Methods

Industrial production of ®-2-(2,5-Dimethoxyphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-(2,5-Dimethoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its chiral nature.

    Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-2-(2,5-Dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities and properties.

    2-(2,5-Dimethoxyphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.

    2,5-Dimethoxyphenethylamine: A structurally related compound with different functional groups and properties.

Uniqueness

®-2-(2,5-Dimethoxyphenyl)pyrrolidine is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to different pharmacological effects compared to its enantiomer or racemic mixture. Additionally, the presence of the 2,5-dimethoxyphenyl group imparts specific chemical reactivity and properties that distinguish it from other related compounds.

Properties

IUPAC Name

(2R)-2-(2,5-dimethoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALIAQQGBEXRF-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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